(1,4-Dimethylpiperidin-2-yl)methanamine, a compound with the molecular formula , is classified as an amine and a piperidine derivative. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the development of pharmaceuticals targeting the central nervous system. Its molecular weight is approximately 142.24 g/mol, and it is identified by the CAS number 933694-51-0 .
The synthesis of (1,4-Dimethylpiperidin-2-yl)methanamine typically involves several methods, including:
The synthetic route may involve:
(1,4-Dimethylpiperidin-2-yl)methanamine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (1,4-Dimethylpiperidin-2-yl)methanamine primarily involves its interaction with various biological targets such as enzymes and receptors in the central nervous system. Depending on its structure and the specific target, it may act as an agonist or antagonist, modulating neurotransmitter activity which results in various pharmacological effects .
The compound's reactivity profile allows it to participate in diverse chemical transformations which are useful in synthetic organic chemistry .
(1,4-Dimethylpiperidin-2-yl)methanamine has several scientific uses:
Substituted piperidines, particularly those featuring methanamine functionalities, exhibit pronounced activity against membrane-associated transporters—proteins critical for neurotransmission, nutrient uptake, and cellular efflux mechanisms. The strategic incorporation of alkyl groups, such as the 1,4-dimethyl pattern, fine-tunes the molecule's basicity, lipophilicity, and stereoelectronic profile, optimizing interactions within transporter binding pockets. For instance, piperidine-based antagonists targeting dopamine D4 receptors (D4R), a class of G-protein coupled receptors (GPCRs), demonstrate exceptional potential in oncology. Recent research highlights potent and selective D4R antagonists bearing 4-substituted piperidine scaffolds (e.g., butyl or benzyl derivatives) as innovative therapeutic alternatives for glioblastoma (GBM) treatment [6]. These compounds disrupt oncogenic signaling pathways, induce cell cycle arrest, and promote mitochondrial dysfunction in GBM cells, with structural variations significantly impacting potency and functional efficacy. The terminal amine in "(1,4-Dimethylpiperidin-2-yl)methanamine" is strategically positioned to mimic endogenous neurotransmitter substrates, facilitating high-affinity binding to monoamine transporters and receptors [4] [6]. Table 1 highlights key examples of piperidine-based drugs targeting transporters.
Table 1: Selected Piperidine-Containing Bioactive Compounds Targeting Transporters or Receptors
Compound Class/Example | Primary Biological Target | Therapeutic Application | Structural Features |
---|---|---|---|
4-Benzylpiperidine Derivatives (e.g., 16) | Dopamine D4 Receptor (D4R) | Glioblastoma Treatment | 4-Benzyl substitution, Terminal methanamine |
4-Butylpiperidine Derivatives (e.g., 12) | Dopamine D4 Receptor (D4R) | Glioblastoma Treatment | 4-Butyl chain, Methanamine moiety |
N-Methyl(1-methylpiperidin-4-yl)methanamine | Neurotransmitter Receptors/SERT | Neurological Disorder Research | 1,4-Dimethyl, N-Methylmethanamine |
Analgesic Piperidines (e.g., (3R,4S)-9d) | μ-Opioid Receptor (MOR) | Pain Management | 3-(Dimethylaminomethyl), 4-Hydroxy, 4-Aryl |
The 1,4-dimethylpiperidine motif, as found in "(1,4-Dimethylpiperidin-2-yl)methanamine" (C8H18N2, CID 63840501 [2]), confers distinct advantages for drug-like properties. Methylation at the piperidine nitrogen (N1) elevates the basicity and steric shielding, potentially mitigating first-pass metabolism and enhancing metabolic stability. Concurrently, the C4 methyl group introduces a defined stereochemical constraint and modulates lipophilicity, influencing membrane permeability and distribution [4]. This substitution pattern fosters a preferential ring conformation, positioning the C2-methanamine substituent for optimal vectorial engagement with target proteins. The C2-methanamine (–CH2NH2) acts as a crucial pharmacophoric element, serving as a hydrogen bond donor/acceptor or mimicking endogenous amine-containing ligands like neurotransmitters [4] [7]. Compounds featuring this scaffold, such as "N-Methyl(1-methylpiperidin-4-yl)methanamine" (CAS 405928-19-0), are extensively utilized as intermediates in developing neuroactive agents due to their ability to cross the blood-brain barrier (BBB) and interact with CNS targets [4]. Synthetic accessibility remains a key driver for this scaffold's adoption. Traditional routes often rely on multi-step sequences involving reductive amination or nucleophilic substitution. However, recent breakthroughs in C–H functionalization, particularly biocatalytic C–H oxidation coupled with nickel-catalyzed radical cross-coupling, offer streamlined access to complex 3D piperidines, including 1,4-dimethyl variants. This methodology drastically reduces step counts (from 7-17 steps to 2-5 steps), enhancing efficiency for drug discovery campaigns focused on this pharmacophore [9].
The exploration of piperidinyl methanamines spans decades, evolving from natural product inspiration to sophisticated rational design. Early antimicrobial agents often featured simple piperidine structures, but the introduction of methanamine side chains marked a shift towards improved target specificity and pharmacokinetics. While direct historical records of "(1,4-Dimethylpiperidin-2-yl)methanamine" are limited within the provided sources, its structural congeners reveal a clear developmental trajectory. Seminal work focused on modifying natural alkaloids containing piperidine or related N-heterocycles. Structural simplification strategies—retaining core pharmacophores while removing complexity—led to bioactive prototypes [8]. Subsequent Structure-Activity Relationship (SAR) studies systematically explored substitutions on the piperidine ring and the methanamine nitrogen. Key discoveries included:
Table 2: Evolution of Key Piperidinyl Methanamine Derivatives in Therapeutics
Era/Approach | Example Compounds/Scaffolds | Primary Therapeutic Focus | Key Structural Advancements |
---|---|---|---|
Early Natural Product Insp. | Simple Piperidine Alkaloids | Broad (Antimicrobial, CNS) | Identification of core piperidine activity |
Structural Simplification | Unsubstituted Piperidinylmethanamines | Neurological Probes | Focus on methanamine as key pharmacophore |
SAR-Driven Optimization | N-Methyl(1-methylpiperidin-4-yl)methanamine | Neurotransmitter Research, Analgesia | N1 & C4 Methylation for stability/Brain penetration |
Advanced 3D Design | (1,4-Dimethylpiperidin-2-yl)methanamine & Analogs | Targeted CNS Therapies, Oncology | Defined 1,4-dimethyl substitution; C2-methanamine vector control |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1